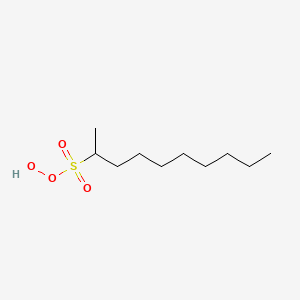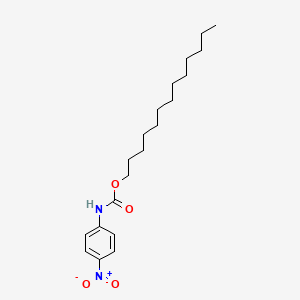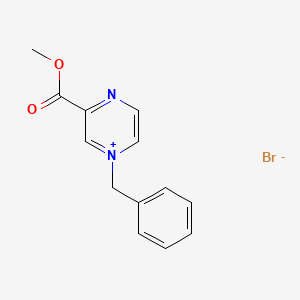![molecular formula C12H19NO2 B14276564 2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) CAS No. 133946-85-7](/img/structure/B14276564.png)
2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) is an organic compound that features a dimethylphenyl group attached to an azanediyl linkage, which is further connected to two ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 2,3-dimethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the azanediyl linkage. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) involves its interaction with molecular targets, such as enzymes or receptors. The azanediyl linkage and ethan-1-ol groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2,4-Dimethylphenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,5-Dimethylphenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2,6-Dimethylphenyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol) is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and interactions with other molecules
Propriétés
Numéro CAS |
133946-85-7 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-2,3-dimethylanilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-10-4-3-5-12(11(10)2)13(6-8-14)7-9-15/h3-5,14-15H,6-9H2,1-2H3 |
Clé InChI |
ZFGRWTCBGWXDTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N(CCO)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


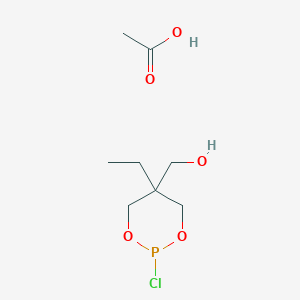

![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
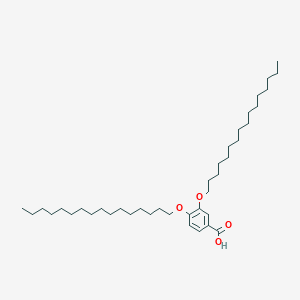
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
